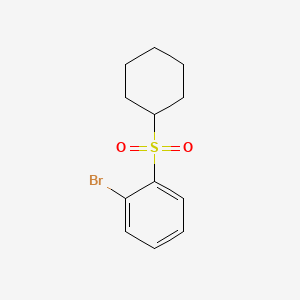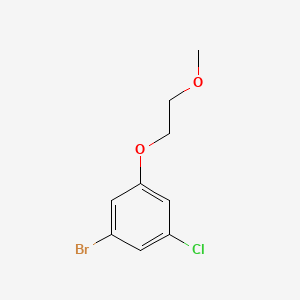
Naphthalen-2-yl(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl(phenyl)methanamine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring and a phenyl ring connected through a methanamine group
Applications De Recherche Scientifique
Naphthalen-2-yl(phenyl)methanamine has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Naphthalen-2-yl(phenyl)methanamine, also known as methylnaphetamine, MNA, MNT, and PAL-1046 , is a complex organic compoundIt is known that similar compounds can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is a triple monoamine releasing agent , which suggests that it may interact with monoamine transporters in the brain, leading to an increase in the levels of monoamines such as dopamine, norepinephrine, and serotonin. This could result in various physiological changes, depending on the specific monoamine levels affected.
Biochemical Pathways
Given its potential role as a monoamine releasing agent , it may influence the monoaminergic pathways in the brain, which are involved in mood regulation, reward, and other cognitive functions.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. The compound’s molecular weight of 23331 suggests that it may have good membrane permeability, which could potentially enhance its bioavailability.
Result of Action
Based on its potential role as a monoamine releasing agent , it may lead to an increase in monoamine levels in the brain, potentially affecting mood, cognition, and other neurological functions.
Analyse Biochimique
Biochemical Properties
Naphthalen-2-yl(phenyl)methanamine interacts with various enzymes and proteins. For instance, it has been found to have promising binding with the acetylcholinesterase enzyme . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that an oral dose of 2000 mg/kg to rats for acute toxicity . Furthermore, 5, 10, 20, and 40 mg/kg doses were administered once daily for 28 days in a subacute toxicity study .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely dependent on various factors, including the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can be influenced by various factors, including potential targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst .
Major Products:
Oxidation: Formation of naphthalen-2-yl(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of an amine.
Naphthalen-2-yl(phenyl)methanol: Contains a hydroxyl group instead of an amine.
Phenyl-2-naphthylamine: Similar structure but with the amine group attached to the phenyl ring.
Uniqueness: Naphthalen-2-yl(phenyl)methanamine is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
naphthalen-2-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHJIGKVBQYMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
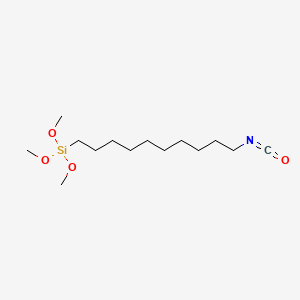
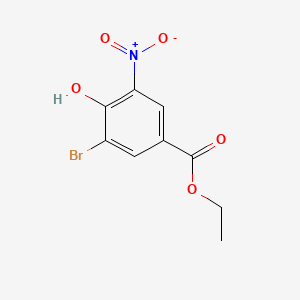
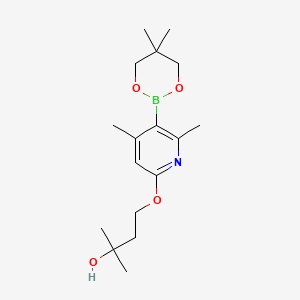

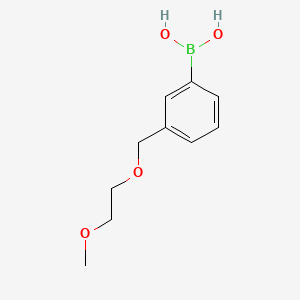
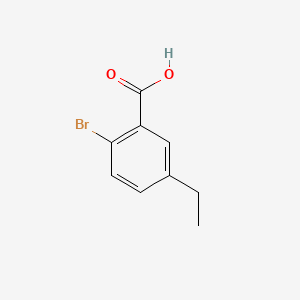
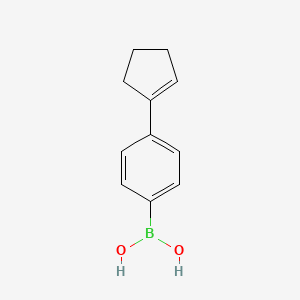
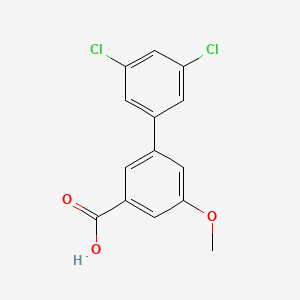
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
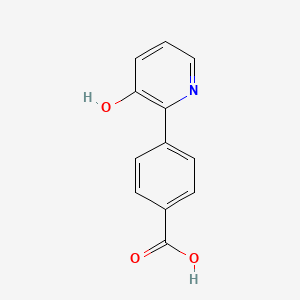
![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
